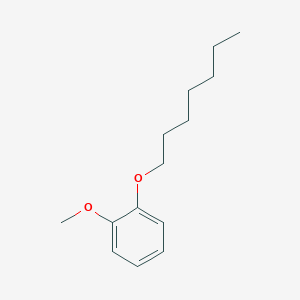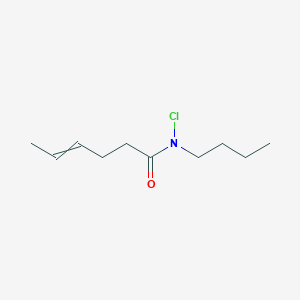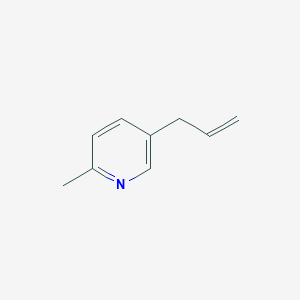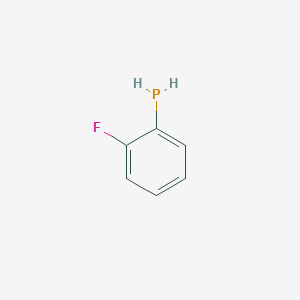![molecular formula C7H12ClNO2 B15168342 Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
The synthesis of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- typically involves the reaction of acetyl chloride with [(3-methyl-1-oxobutyl)amino] compounds under controlled conditions . Industrial production methods may vary, but they generally involve the use of high-purity reagents and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- has several applications in scientific research, including:
Biology: This compound can be used in the modification of biological molecules for various studies.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- involves its reactivity with nucleophiles. The chlorine atom in the molecule is highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is utilized in various chemical synthesis processes .
Comparación Con Compuestos Similares
Acetyl chloride, [(3-methyl-1-oxobutyl)amino]- can be compared with other acetyl chloride derivatives. Similar compounds include:
Acetyl chloride: A simpler compound with the formula CH3COCl, used widely in organic synthesis.
Benzoyl chloride: Another acyl chloride with the formula C6H5COCl, used in the synthesis of benzoyl derivatives.
Propionyl chloride: With the formula C2H5COCl, used in the synthesis of propionyl compounds.
The uniqueness of acetyl chloride, [(3-methyl-1-oxobutyl)amino]- lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H12ClNO2 |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
2-(3-methylbutanoylamino)acetyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-5(2)3-7(11)9-4-6(8)10/h5H,3-4H2,1-2H3,(H,9,11) |
Clave InChI |
SPYZGTHQFFDFLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,N,N-diethyl-2-[[1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15168272.png)
![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B15168279.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)

![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)


